Methyl 4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate

Description

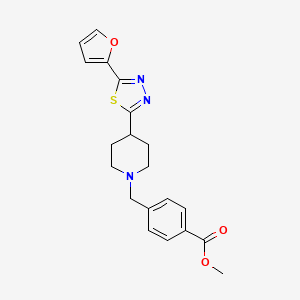

The compound Methyl 4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a structurally complex molecule featuring:

- A benzoate ester core (methyl ester at position 4).

- A piperidine ring connected via a methylene (-CH₂-) linker.

- A 1,3,4-thiadiazole substituent at the piperidine’s 4-position, further modified with a furan-2-yl group at its 5-position.

The furan moiety may enhance π-π stacking interactions in biological targets, while the piperidine introduces conformational flexibility and basicity .

Properties

IUPAC Name |

methyl 4-[[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-20(24)16-6-4-14(5-7-16)13-23-10-8-15(9-11-23)18-21-22-19(27-18)17-3-2-12-26-17/h2-7,12,15H,8-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEAFWKNUVOQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a complex organic compound that incorporates a furan ring and a thiadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of piperidine derivatives with furan and thiadiazole components. The synthesis typically involves the use of solvent-free methods or microwave-assisted techniques to enhance yield and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and furan rings exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound was tested against various human cancer cell lines (e.g., SK-MEL-2, HL-60, HeLa, MCF-7) using the MTT assay. Results indicated that compounds with similar structures showed promising cytotoxicity with GI50 values comparable to standard chemotherapeutics like Adriamycin .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have shown activity against various bacterial strains:

- Mechanism of Action : Molecular docking studies indicated that these compounds could inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Anticancer Efficacy : A study on benzamide derivatives related to thiadiazole demonstrated significant anticancer effects across multiple cell lines, suggesting that structural modifications could enhance potency .

- Antimicrobial Potency : Research involving piperidine derivatives highlighted their enhanced activity against resistant strains of bacteria, indicating that modifications in the piperidine ring could lead to more effective antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing thiadiazole rings often act by inhibiting enzymes crucial for microbial survival and cancer cell proliferation.

- Cell Cycle Arrest : Many derivatives induce apoptosis in cancer cells by disrupting the cell cycle.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and furan rings exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Studies have shown that derivatives similar to methyl 4-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate demonstrate promising activity against a range of bacteria, including:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiadiazole and furan structures enhances the antimicrobial efficacy of the compounds.

Anticancer Activity

The compound has also shown potential anticancer properties. Thiadiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. In vitro studies indicate that this compound can significantly reduce cell viability in several cancer cell lines.

Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 8.0 | Cell cycle arrest |

| A549 (Lung) | 6.5 | Inhibition of proliferation |

Case Studies

Several studies have explored the applications of this compound in different contexts:

- Antimicrobial Study : A recent study demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli and S. aureus.

- Cancer Research : In preclinical trials involving human cancer cell lines, the compound was found to effectively induce apoptosis through caspase activation and mitochondrial dysfunction.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects against oxidative stress-induced neuronal damage, indicating further avenues for exploration in neurodegenerative disease therapies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Features

Key Observations:

Ester Group Variation :

- The target compound’s methyl ester may confer higher metabolic stability compared to ethyl esters (e.g., BG15975, I-6230) due to reduced lipophilicity .

- Ethyl esters (e.g., BG15975) could exhibit slower hydrolysis, prolonging bioavailability .

Butylamino substitution on thiadiazole () introduces a basic amine, enhancing solubility but possibly reducing membrane permeability compared to the furan-thiadiazole in the target compound .

Linker and Scaffold Flexibility: The piperidine-methylene linker in the target compound allows conformational adaptability, unlike rigid phenethylamino linkers in I-6230 . Acetamido linkers (BG15975) may improve hydrogen-bonding capacity compared to methylene linkers .

Key Findings:

- Synthetic Complexity : The target compound likely requires multi-step synthesis involving thiadiazole formation (e.g., via cyclization with Na₂S₂O₅) and piperidine coupling .

- Purity : Analogues like Compound 1 achieve >98% purity via recrystallization , suggesting similar protocols could apply to the target compound.

- Solubility : Piperidine and furan groups may enhance solubility in polar aprotic solvents (DMF, DMSO) compared to purely aromatic analogues .

Preparation Methods

Thiadiazole Ring Formation via Cyclization

The thiadiazole nucleus is constructed through cyclocondensation of a diacylhydrazide with a thiating agent. A representative protocol involves:

Preparation of Piperidine-4-Carbohydrazide :

Piperidine-4-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, followed by reaction with hydrazine hydrate to yield the carbohydrazide.Furanoyl Derivative Synthesis :

Reacting piperidine-4-carbohydrazide with furan-2-carbonyl chloride in dry tetrahydrofuran (THF) produces N'-(furan-2-carbonyl)piperidine-4-carbohydrazide.Cyclization with Lawesson’s Reagent :

The diacylhydrazide undergoes cyclization in toluene under reflux with Lawesson’s reagent (2.2 eq) to form 2-(piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole. Typical yields range from 75–85%.

Reaction Conditions :

- Solvent: Toluene

- Temperature: 110°C (reflux)

- Duration: 6–8 hours

- Workup: Column chromatography (silica gel, ethyl acetate/hexane 1:3)

Piperidine Nitrogen Protection and Deprotection

To prevent undesired side reactions during subsequent steps, the piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group:

Boc Protection :

Treat 2-(piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole with di-tert-butyl dicarbonate (Boc$$_2$$O) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C.Deprotection :

The Boc group is removed using hydrogen chloride (HCl) in dioxane, regenerating the free amine for alkylation.

Alkylation of Piperidine with Methyl 4-(Bromomethyl)Benzoate

The methylene linker is introduced via nucleophilic substitution:

Synthesis of Methyl 4-(Bromomethyl)Benzoate :

Methyl 4-methylbenzoate is brominated using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under UV light.Coupling Reaction :

React 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine with methyl 4-(bromomethyl)benzoate in acetonitrile, using potassium carbonate (K$$2$$CO$$3$$) as a base. The mixture is stirred at 60°C for 12 hours.

Optimization Insights :

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates.

- Base : Excess K$$2$$CO$$3$$ ensures complete deprotonation of the piperidine nitrogen.

- Yield : 65–72% after purification via recrystallization (ethanol/water).

Alternative Synthetic Pathways

Mitsunobu Coupling for Methylene Linker Installation

For substrates sensitive to harsh alkylation conditions, the Mitsunobu reaction offers a milder alternative:

One-Pot Thiadiazole-Piperidine Assembly

A streamlined approach combines thiadiazole formation and piperidine functionalization in a single pot:

Simultaneous Cyclization-Alkylation :

Piperidine-4-carbohydrazide, furan-2-carbonyl chloride, and methyl 4-(bromomethyl)benzoate are reacted with Lawesson’s reagent in toluene. This method bypasses intermediate isolation but requires precise stoichiometric control.Yield : 58–62%

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Q & A

Q. Basic

- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for furan and benzoate), piperidine methylene/methine signals (δ 2.5–4.0 ppm), and thiadiazole-linked protons .

- IR Spectroscopy : Confirm ester C=O (~1700 cm⁻¹), thiadiazole C=N (~1600 cm⁻¹), and furan C-O (~1250 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z 426) and fragmentation patterns of the thiadiazole core .

How can researchers resolve contradictions in spectral data when characterizing novel thiadiazole derivatives?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, especially in the piperidine and thiadiazole regions .

- X-ray Crystallography : Confirm regiochemistry of the thiadiazole ring and spatial arrangement of substituents .

- Control Experiments : Synthesize analogs with known substituents to isolate spectral contributions (e.g., replacing furan with phenyl to assess ring effects) .

What strategies are recommended for designing bioactivity studies to evaluate this compound's antibacterial potential?

Q. Advanced

- Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 6.25–100 µg/mL. Include ciprofloxacin as a positive control .

- Mechanistic Studies : Assess membrane disruption via SYTOX Green uptake or inhibition of bacterial enzymes (e.g., dihydrofolate reductase) .

- Solvent Compatibility : Use DMSO (<1% v/v) to avoid solvent toxicity artifacts .

How to optimize the purification of this compound to achieve high yields without compromising stability?

Q. Advanced

- Recrystallization : Use methanol or DMSO/water (2:1) to remove unreacted starting materials. Avoid prolonged heating to prevent thiadiazole ring degradation .

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar byproducts. Monitor fractions via TLC .

- Stability Testing : Store the compound under nitrogen at –20°C to minimize hydrolysis of the ester group .

What are the critical considerations in designing structure-activity relationship (SAR) studies for thiadiazole-containing compounds?

Q. Advanced

- Substituent Variation : Modify the furan (e.g., replace with thiophene) or benzoate (e.g., introduce electron-withdrawing groups) to assess electronic effects .

- Docking Studies : Use software like AutoDock to predict interactions with target proteins (e.g., E. coli FabH enzyme) .

- Bioisosteric Replacement : Replace the thiadiazole with oxadiazole to evaluate ring-specific activity .

What are the common byproducts or impurities formed during the synthesis of this compound, and how can they be identified?

Q. Basic

- Unreacted Intermediates : Detect residual piperidine or benzoate precursors via HPLC (C18 column, acetonitrile/water mobile phase) .

- Hydrolysis Products : Monitor for free benzoic acid (via IR C=O shift to ~1680 cm⁻¹) if ester cleavage occurs during workup .

- Oxidation Byproducts : Use LC-MS to identify sulfoxide derivatives of the thiadiazole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.